molecular formula C15H20N2O4 B2425517 Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate CAS No. 866017-97-2

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate

Cat. No. B2425517
M. Wt: 292.335
InChI Key: AKDSQXVXUYLCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be a derivative of 2,6-dimethylaniline . 2,6-Dimethylaniline is a compound that finds applications as a synthetic intermediate in the production of several products like dyes, pesticides, and synthetic resins .


Synthesis Analysis

While the specific synthesis process for “Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate” is not available, the synthesis of related compounds involves the reaction of 2,6-dimethylaniline with various reagents . For instance, the synthesis of Lidocaine, a local anesthetic, involves the reaction of 2,6-dimethylaniline with α-chloroacetyl chloride .

Scientific Research Applications

Bioanalytical Method Development

A study by Nemani, Shard, and Sengupta (2018) focused on the development of a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of a molecule closely related to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate, demonstrating its potent acetylcholinesterase inhibition property. This method was validated following USFDA guidelines and included in vitro metabolite identification, proving crucial for drug development (Nemani, Shard, & Sengupta, 2018).

Synthesis of Novel Compounds

El‐Faham et al. (2013) utilized OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the carbodiimide (DIC) approach for synthesizing α-ketoamide derivatives related to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate. Their study revealed the efficiency of OxymaPure in terms of purity and yield compared to other methods, indicating its potential in the synthesis of novel pharmaceutical compounds (El‐Faham et al., 2013).

Chemical Synthesis and Analysis

Research by Mosti et al. (1994) described the synthesis of compounds structurally similar to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate. They demonstrated activities such as local anesthetic and platelet antiaggregating, indicating the diverse potential applications of these compounds in medical and pharmaceutical research (Mosti et al., 1994).

Kinetic Studies in Chemical Reactions

Sekiguchi, Hirai, and Tomoto (1983) studied the kinetics of reactions involving compounds structurally related to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate, specifically focusing on their reactions with sodium isopropoxide. Their findings contribute to a deeper understanding of the chemical behavior of such molecules, which is essential for various scientific applications (Sekiguchi, Hirai, & Tomoto, 1983).

Drug Synthesis and Characterization

Baxter and Abbot (1985) presented a synthesis method for DL-[2-13C, 15N]aspartic acid starting from compounds similar to Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate. Their method emphasizes the importance of such compounds in the synthesis of labeled compounds for pharmaceutical research (Baxter & Abbot, 1985).

properties

IUPAC Name

ethyl 2-acetamido-3-(2,6-dimethylanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-5-21-15(20)13(16-11(4)18)14(19)17-12-9(2)7-6-8-10(12)3/h6-8,13H,5H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDSQXVXUYLCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)NC1=C(C=CC=C1C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate

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